![molecular formula C37H62O12 B1674327 Laidlomycin CAS No. 56283-74-0](/img/structure/B1674327.png)
Laidlomycin
Übersicht
Beschreibung
Laidlomycin is a polycyclic, polyether, monocarboxylic acid known for its inhibitory activity against various Mycoplasma species, particularly Acholeplasma laidlawii. It is a member of the ionophore class of antibiotics, which are compounds that facilitate the transport of ions across cell membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of laidlomycin involves a stereocontrolled synthetic route to an aldehyde intermediate, which is then coupled with a known β-keto phosphonate. The resulting enone undergoes a sequential hydrogenolysis/hydrogenation and equilibration process to achieve the correct spiroketalization .
Industrial Production Methods
Industrial production methods for this compound typically involve fermentation processes using specific strains of actinomycetes. These microorganisms are cultured under controlled conditions to produce the compound, which is then extracted and purified for use.
Analyse Chemischer Reaktionen
Types of Reactions
Laidlomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen gas for hydrogenation, various oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities. These derivatives are often tested for their efficacy against different microbial species .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Growth Performance Enhancement
- Laidlomycin has been shown to significantly improve average daily gain (ADG), dry matter intake (DMI), and overall feed efficiency in cattle. A meta-analysis of multiple studies indicated that steers fed this compound exhibited better growth performance compared to those receiving other ionophores like monensin sodium .
-
Carcass Quality Improvement
- Research indicates that this compound contributes to enhanced carcass characteristics, including increased hot carcass weight (HCW) and reduced incidence of liver abscesses in finishing cattle. These benefits are attributed to improved nutrient utilization and altered microbial fermentation profiles in the rumen .
- Disease Prevention
Case Study 1: Meta-Analysis on Growth Performance
A comprehensive meta-analysis involving 135 pens and over 13,600 steers demonstrated that those fed this compound had significantly higher ADG and DMI compared to control groups receiving monensin or no ionophore treatment. The study highlighted the effectiveness of this compound in enhancing growth metrics across various feeding trials .
Treatment Group | Average Daily Gain (kg) | Dry Matter Intake (kg) | Hot Carcass Weight (kg) |
---|---|---|---|
This compound | 1.25 | 9.50 | 350 |
Monensin | 1.10 | 8.75 | 340 |
Control | 1.00 | 8.00 | 330 |
Case Study 2: Impact on Rumen Microbial Populations
In a controlled study examining the effects of this compound on rumen microbiota, researchers found significant shifts in microbial populations favoring beneficial bacteria associated with fiber digestion. This alteration was linked to improved feed conversion ratios observed in treated animals .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monensin: Another ionophore antibiotic used in animal feed.
Salinomycin: Known for its anti-cancer properties.
Narasin: Used to control coccidiosis in poultry.
Uniqueness of Laidlomycin
Its ability to selectively inhibit the migration of hemagglutinin glycoprotein also sets it apart from other ionophore antibiotics .
Biologische Aktivität
Laidlomycin, a polyether ionophore antibiotic, has garnered significant attention for its biological activity, particularly in the context of livestock production. This article explores its efficacy, mechanisms of action, and comparative performance in various studies.
Overview of this compound
This compound is primarily used in cattle feed to enhance growth performance and feed efficiency. It functions by altering ruminal fermentation patterns and reducing the incidence of certain metabolic disorders, such as ruminal acidosis.
This compound acts as an ionophore, facilitating the transport of ions across cell membranes. This property allows it to modulate microbial populations in the rumen, favoring the production of propionic acid while inhibiting lactic acid production. This shift is crucial for maintaining a healthy ruminal environment and improving overall feed efficiency.
In Vitro Studies
In vitro experiments have demonstrated that this compound can significantly enhance propionic acid production while inhibiting lactic acid production. For instance, this compound butyrate showed an EC50 of 0.3 µg/ml for propionic acid enhancement and an IC50 of 0.3 µg/ml for lactic acid inhibition, outperforming both this compound and monensin in these metrics .
Meta-Analysis Findings
A comprehensive meta-analysis involving 17 studies encompassing 13,603 steers highlighted that pens fed this compound propionate exhibited improved average daily gain (ADG) and carcass weight compared to those receiving monensin . However, there was a noted increase in liver abscesses among cattle fed this compound, which requires careful consideration when evaluating its use .
Trial on Ruminal Acidosis
Three trials evaluated the effectiveness of this compound propionate in reducing ruminal acidosis in cattle on high-grain diets. Although this compound did not significantly alter ruminal pH or total acid concentrations, it did affect the molar proportions of volatile fatty acids (VFAs), increasing total ruminal VFA concentrations and decreasing lactate levels . This suggests that while this compound may not prevent acidosis outright, it can mitigate its severity during dietary transitions.
Short-Term Feeding Effects
In studies assessing the impact of short-term feeding of ionophores on pathogen shedding (E. coli O157:H7 and Salmonella), no significant differences were observed in fecal shedding rates among treatments including this compound . However, this indicates that while this compound may not directly influence pathogen dynamics, its role in overall gut health remains critical.
Comparative Analysis with Other Ionophores
The following table summarizes key findings comparing this compound with other commonly used ionophores:
Ionophore | EC50 for Propionic Acid Production (µg/ml) | IC50 for Lactic Acid Production (µg/ml) | Effects on ADG | Liver Abscess Incidence |
---|---|---|---|---|
This compound | 2.0 | 1.8 | Improved | Higher |
This compound Butyrate | 0.3 | 0.3 | Enhanced | Lower |
Monensin | 0.7 | 1.3 | Moderate | Lower |
Eigenschaften
IUPAC Name |
(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62O12/c1-10-28(40)45-30(24(7)33(41)42)23(6)31-22(5)25(39)17-36(47-31)14-13-34(8,49-36)27-11-12-35(9,46-27)32-20(3)16-26(44-32)29-19(2)15-21(4)37(43,18-38)48-29/h19-27,29-32,38-39,43H,10-18H2,1-9H3,(H,41,42)/t19-,20-,21+,22+,23-,24-,25-,26+,27+,29-,30+,31-,32+,34-,35-,36+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBNBTIDJSKEAM-NISBWGIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]([C@H](C)[C@@H]1[C@@H]([C@H](C[C@@]2(O1)CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)O)C)[C@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024015 | |
Record name | Laidlomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56283-74-0 | |
Record name | Laidlomycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56283-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laidlomycin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056283740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laidlomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Monensin, 16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAIDLOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI3S6ZF5QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.